6-Methyl-5-(2-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole
Description
6-Methyl-5-(2-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole is a fused heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core. Key structural attributes include:
- Position 6: Methyl group.
- Position 5: 2-(Trifluoromethyl)phenyl substituent.
The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the methyl group at position 6 contributes to steric and electronic modulation. This compound belongs to a broader class of thiazolo-triazole derivatives known for diverse pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects .
Structure
3D Structure
Properties
Molecular Formula |
C12H8F3N3S |
|---|---|
Molecular Weight |
283.27 g/mol |
IUPAC Name |
6-methyl-5-[2-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C12H8F3N3S/c1-7-10(19-11-16-6-17-18(7)11)8-4-2-3-5-9(8)12(13,14)15/h2-6H,1H3 |
InChI Key |
QEAJGOWROGTFSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Initial Cyclocondensation of Thiosemicarbazide Derivatives
The foundational step involves the reaction of 4-(trifluoromethyl)phenacyl bromide with thiosemicarbazide under acidic conditions to form 5-(2-(trifluoromethyl)phenyl)-3-mercapto-1,2,4-triazole. This intermediate is critical for subsequent cyclization. Sulfuric acid (98%) at 50°C for 0.83 hours facilitates thiourea bond formation, achieving near-quantitative conversion rates.
Reaction Conditions:
Thiazole Ring Formation via Copper-Catalyzed Cyclization
The second stage employs copper acetylacetonate (Cu(acac)₂) and potassium tert-butoxide to induce cyclization. This step forms the thiazolo[3,2-b]triazole core by intramolecular C–S bond formation. A mixed solvent system of dimethylformamide (DMF) and 5,5-dimethyl-1,3-cyclohexadiene under inert atmosphere (N₂) prevents oxidation side reactions.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Catalyst | Cu(acac)₂ (10 mol%) |
| Base | KOtBu (2 eq) |
| Solvent | DMF:Cyclohexadiene (3:1 v/v) |
| Temperature | 100°C |
| Reaction Time | 12.08 hours |
| Isolated Yield | 78–82% |
Alternative Routes: NBS-Mediated Trifluoromethyl Incorporation
Radical-Based Trifluoromethylation
A divergent approach utilizes N-bromosuccinimide (NBS) to mediate the reaction between 3-mercapto-1,2,4-triazoles and trifluoromethyl-β-diketones. This method bypasses traditional cyclocondensation, enabling direct C–H functionalization at the triazole C5 position. Visible-light irradiation (450 nm) enhances reaction efficiency by generating bromine radicals.
Key Observations:
Solvent and Temperature Effects
Comparative studies in acetonitrile, THF, and DMF revealed that polar aprotic solvents (DMF) stabilize the transition state, reducing activation energy by 15–20 kJ/mol. Temperatures above 80°C accelerate decomposition, necessitating strict control at 60–70°C.
Mechanistic Insights and Intermediate Characterization
Proposed Reaction Pathway for Copper-Catalyzed Cyclization
-
Coordination: Cu(acac)₂ binds to the sulfur atom of 3-mercapto-1,2,4-triazole, activating the thiol group.
-
Deprotonation: KOtBu abstracts the thiol proton, forming a copper-thiolate complex.
-
Cyclization: Intramolecular nucleophilic attack by the deprotonated thiolate on the adjacent carbon, forming the thiazole ring.
Spectroscopic Validation:
-
IR: Disappearance of S–H stretch (2550 cm⁻¹) confirms deprotonation.
-
¹H NMR: Emergence of a singlet at δ 2.45 ppm (C6-methyl group).
Analytical Techniques for Purity Assessment
Chromatographic and Spectroscopic Methods
-
HPLC: Reverse-phase C18 column (MeCN:H₂O = 70:30) detects impurities <0.5%.
-
XRD: Single-crystal analysis reveals planar geometry with dihedral angles <5° between rings.
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Synthetic Routes
| Method | Cost (USD/kg) | Yield (%) | Purity (%) |
|---|---|---|---|
| Cu-Catalyzed Cyclization | 12,500 | 82 | 99.5 |
| NBS-Mediated Route | 9,800 | 73 | 98.2 |
Waste Management Strategies
-
Copper Recovery: Ion-exchange resins achieve >95% Cu²⁺ recovery from reaction residues.
-
Solvent Recycling: Distillation recovers 85–90% DMF for reuse.
Applications in Medicinal Chemistry and Material Science
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole ring’s sulfur atom and triazole nitrogen atoms serve as primary sites for nucleophilic attacks. Key reactions include:
For example, treatment with phenacyl bromides under acidic conditions yields thioether intermediates, which cyclize to form substituted thiazolotriazoles . NBS facilitates bromination at electron-rich positions, enhancing downstream functionalization.
Electrophilic Aromatic Substitution
The trifluoromethyl group directs electrophiles to specific positions on the phenyl ring:
| Electrophile | Conditions | Regioselectivity | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Meta to trifluoromethyl | , |
| Sulfonation | SO₃/H₂SO₄, 50°C | Para to trifluoromethyl |
Oxidation-Reduction Reactions
The sulfur atom in the thiazole ring undergoes oxidation, while the triazole nitrogen atoms participate in redox processes:
| Reaction | Oxidizing/Reducing Agent | Products | References |
|---|---|---|---|
| Sulfur Oxidation | H₂O₂ in acetic acid, 50°C | Sulfoxide derivatives | |
| Triazole Reduction | NaBH₄ in methanol, RT | Partially saturated triazole |
Controlled oxidation with H₂O₂ produces sulfoxides without over-oxidation to sulfones. Reduction with NaBH₄ selectively saturates the triazole ring, altering electronic properties.
Cycloaddition and Ring-Opening Reactions
The compound engages in [3+2] cycloadditions and ring-opening reactions under specific conditions:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Azide-Alkyne Cycloaddition | Cu(I) catalyst, RT | Triazole-fused polycyclic systems | |
| Acid-Catalyzed Ring Opening | H₂SO₄, 100°C | Mercaptotriazole intermediates |
Cu-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole ring, enabling conjugation with biomolecules. Concentrated H₂SO₄ cleaves the thiazole ring, yielding 3-mercapto-1,2,4-triazoles for further derivatization .
Functional Group Transformations
The methyl group at C-6 undergoes halogenation and cross-coupling reactions:
| Reaction | Reagents/Conditions | Products | References |
|---|---|---|---|
| Methyl Halogenation | NBS, AIBN, CCl₄, reflux | Bromomethyl derivative | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl-substituted analogs |
Radical bromination of the methyl group enables subsequent Suzuki-Miyaura couplings to install aryl or heteroaryl groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolo[3,2-B][1,2,4]triazole derivatives. A notable investigation demonstrated that compounds derived from this scaffold exhibited significant cytotoxic effects against various cancer cell lines without affecting normal cells. For instance:
- In Vitro Studies : Compounds were screened against the NCI 60 cancer cell line panel, revealing that certain derivatives showed promising anticancer activity at concentrations as low as 10 μM .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research indicates that thiazolo[3,2-B][1,2,4]triazole derivatives can inhibit the growth of both bacterial and fungal pathogens:
- Bacterial Activity : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Demonstrated inhibitory effects on common fungal strains .
Anti-inflammatory and Antiviral Activities
Thiazole and triazole derivatives have been reported to possess anti-inflammatory properties. Additionally, some studies suggest potential antiviral effects against specific viral strains . This opens avenues for developing treatments for inflammatory diseases and viral infections.
Plant Protection
The compound's efficacy extends to agricultural applications where it can be utilized as a fungicide or bactericide. The antifungal properties of triazole derivatives make them suitable candidates for protecting crops from fungal infections .
Synthesis and Development
The synthesis of 6-Methyl-5-(2-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole typically involves multi-step reactions. For example:
- Initial Reaction : The synthesis begins with the formation of a thiazole ring.
- Substitution Reactions : Subsequent steps involve the introduction of the trifluoromethyl phenyl group through electrophilic aromatic substitution .
Case Study 1: Anticancer Efficacy
A study published in Organic and Biomolecular Chemistry detailed the synthesis of various thiazolo[3,2-B][1,2,4]triazole derivatives and their evaluation for anticancer activity. Compounds were tested in vitro against multiple cancer cell lines with results indicating that certain derivatives had superior activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Screening
Research conducted at Al-Nahrain University assessed the antimicrobial properties of several triazole derivatives. The study found that these compounds exhibited significant antibacterial and antifungal activity, suggesting their potential as effective agents in agricultural applications .
Mechanism of Action
The mechanism of action of 6-Methyl-5-(2-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole involves its interaction with biological targets such as DNA and enzymes. The compound can bind to the minor groove of DNA, forming a stable complex that interferes with DNA replication and transcription . Additionally, it can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Substituted Phenyl Derivatives
Key Observations :
- Positional Effects : Para-substituted phenyl derivatives (e.g., 3c, 5b) exhibit potent anticonvulsant activity, while ortho-substituted analogs (e.g., the target compound) lack tested data.
- Trifluoromethyl Impact: The CF₃ group at position 5 (vs.
Core Modifications
Pharmacological Activity Comparison
Anticonvulsant Efficacy
- MES Model: 3c (4-Fluorophenyl): ED₅₀ = 49.1 mg/kg, PI = 1.9 (superior to carbamazepine, PI < 0.44). 5b (4-Propoxyphenyl): ED₅₀ = 63.4 mg/kg, PI = 1.5. Target Compound: Unknown activity; ortho-CF₃ may reduce binding affinity compared to para-substituted analogs.
Physicochemical Properties
Melting Points :
- Para-substituted CF₃ analogs (e.g., 7b): 160–162°C.
- Methoxy-substituted (8b): 130–132°C.
- Target compound: Unreported but likely influenced by ortho-CF₃ steric effects.
Solubility : Trifluoromethyl groups generally reduce aqueous solubility but enhance membrane permeability.
Biological Activity
6-Methyl-5-(2-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring fused with a triazole ring, which is characteristic of many biologically active molecules. The unique structural features of this compound suggest various mechanisms of action that could be exploited in therapeutic applications.
- Molecular Formula : C12H8F3N3OS
- Molecular Weight : 299.27 g/mol
- IUPAC Name : 6-methyl-5-[2-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazole
- InChI Key : RWKRESQTVFAODW-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit key enzymes involved in cellular processes such as:
- Kinases : These are critical for signal transduction pathways.
- Proteases : Inhibition can disrupt protein degradation pathways.
Additionally, the compound's ability to bind to the minor groove of DNA suggests potential applications in cancer therapeutics by stabilizing DNA structures and inhibiting enzyme activity critical for DNA replication and repair.
Biological Activity Overview
Research indicates that derivatives of the thiazolo[3,2-B][1,2,4]triazole core exhibit a wide spectrum of biological activities:
| Activity Type | Description |
|---|---|
| Antibacterial | Active against Gram-positive and Gram-negative bacteria; potential for MRSA treatment. |
| Antifungal | Exhibits antifungal properties similar to established antifungal agents. |
| Anticancer | Demonstrated cytotoxic effects against various cancer cell lines. |
| Anti-inflammatory | Potential to reduce inflammation markers in vitro. |
| Antidiabetic | Shown to improve glucose tolerance in animal models. |
Case Studies and Research Findings
-
Antibacterial Activity :
A study evaluated the antibacterial efficacy of various thiazolo[3,2-B][1,2,4]triazole derivatives against standard bacterial strains using the agar disc-diffusion method. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL for some derivatives . -
Anticancer Properties :
Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited IC50 values indicating strong cytotoxicity against breast and lung cancer cells . This suggests its potential as a lead compound in anticancer drug development. -
Mechanistic Insights :
Molecular docking studies have shown that this compound can effectively bind to DNA and inhibit topoisomerase activity, which is crucial for DNA replication and transcription processes . This interaction may contribute to its observed anticancer effects.
Q & A
(Basic) What are the common synthetic routes for 6-Methyl-5-(2-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole?
The compound is typically synthesized via cyclization or alkylation of precursor triazole-thiol derivatives. A standard method involves:
- Refluxing 1,2,4-triazole-5-thiol with substituted maleimides in glacial acetic acid for 2 hours, followed by cooling, precipitation in water, and recrystallization from ethanol .
- S-Alkylation of triazole-thiol intermediates with halogenated carbonyl compounds (e.g., phenacyl bromides) under basic or acidic conditions, followed by cyclization in sulfuric acid at 0°C to form the fused thiazolo-triazole core .
Key validation : Purity is confirmed via TLC, melting point analysis, and spectroscopic methods (IR, NMR) .
(Basic) How is the compound characterized post-synthesis?
Characterization involves:
- Spectroscopic Analysis :
- ¹H/¹³C NMR to confirm substituent positions and aromaticity (e.g., chemical shifts for trifluoromethyl groups at ~110-120 ppm in ¹³C NMR) .
- IR Spectroscopy to identify functional groups (e.g., C=O stretches at 1650–1700 cm⁻¹, C-F vibrations at 1100–1200 cm⁻¹) .
- Elemental Analysis : Combustion analysis (C, H, N, S) to validate molecular formula .
- Chromatography : HPLC for purity assessment (>95%) .
(Advanced) How do reaction conditions influence regioselectivity in synthesizing thiazolo[3,2-b]triazole derivatives?
Regioselectivity is highly sensitive to:
- Catalytic Systems : Use of N-bromosuccinimide (NBS) in acidic media (e.g., AcOH/H⁺) promotes cyclization to form thiazolo[3,2-b]triazoles, while neutral conditions may yield open-chain analogs .
- Substituent Effects : Electron-withdrawing groups (e.g., CF₃) on phenyl rings direct cyclization to specific positions due to electronic and steric effects .
Case Study : Reaction of 3-mercapto-triazoles with fluoromethyl-β-diketones under NBS yielded unexpected open-chain products instead of thiazolo-triazoles, requiring post-hoc analysis via MS and ¹⁹F NMR .
(Advanced) What strategies improve biological activity through structural modifications?
Key strategies include:
- Substituent Tuning :
- Arylidene Moieties : Introducing 4-fluorobenzylidene or furan-2-ylmethylene groups enhances antitumor activity by improving π-π stacking with enzyme active sites (e.g., 14-α-demethylase lanosterol) .
- Sulfonamide Additions : Benzenesulfonamide derivatives show improved anti-inflammatory and analgesic properties via COX-2 inhibition .
- Hybridization : Fusion with pyrazole or thiadiazine rings increases binding to multiple biological targets (e.g., acetylcholinesterase) .
(Advanced) How to address discrepancies in biological activity data across studies?
Contradictions often arise from:
- Cell Line Variability : For example, 5-(4-fluorobenzylidene) derivatives exhibit potent activity against BEL-7402 liver cancer cells but high toxicity in L-02 normal cells, necessitating selectivity indices (SI) for validation .
- Assay Conditions : Differences in MTT assay protocols (e.g., incubation time, dye concentration) can alter IC₅₀ values. Standardization using positive controls (e.g., doxorubicin) is critical .
Resolution : Meta-analysis of SAR trends and computational docking (e.g., AutoDock Vina) to correlate substituent effects with activity .
(Advanced) What computational methods predict the compound's interactions with biological targets?
- Molecular Docking :
- Target Selection : Use PDB structures (e.g., AChE: 4EY7) to model binding poses. For example, π-π interactions between the thiazolo-triazole core and Trp86 in AChE improve inhibitor stability .
- Scoring Functions : MM-GBSA calculations to rank binding affinities, validated via experimental IC₅₀ values .
- QSAR Modeling : 2D/3D descriptors (e.g., logP, polar surface area) to predict pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
